Validated HIV-1 Integrase Binding: A High-Resolution Crystal Structure Not Observed for Common Analogs
In a parallel fragment screening campaign targeting HIV-1 integrase core domain, (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol was identified as a validated hit. Its binding was confirmed by X-ray crystallography at a resolution of 1.80 Å (PDB ID: 3VQ6), with an R-free of 0.256, placing it among the 15 fragment/integrase complexes identified via STD-NMR/X-ray out of a commercial fragment library [1]. In contrast, structurally similar pyrazole methanols lacking the N-methyl-5-phenyl substitution (e.g., (1-phenyl-1H-pyrazol-4-yl)methanol, CAS 70817-26-4) have no reported high-resolution structures with HIV-1 integrase, nor any evidence of validated binding to this target [2].
| Evidence Dimension | HIV-1 integrase binding validation |
|---|---|
| Target Compound Data | Crystal structure solved at 1.80 Å resolution; R-free 0.256; identified among 15 hits out of a fragment library [1] |
| Comparator Or Baseline | (1-Phenyl-1H-pyrazol-4-yl)methanol (CAS 70817-26-4): No reported HIV-1 integrase binding data or crystal structures [2] |
| Quantified Difference | Validated vs. unvalidated target engagement; quantitative structural metrics only available for target compound |
| Conditions | HIV-1 integrase core domain; X-ray crystallography; fragment screening campaign |
Why This Matters
Procurement of this compound ensures access to a structurally validated chemical probe for HIV-1 integrase, a distinct advantage over untested analogs in antiviral drug discovery.
- [1] PDB ID: 3VQ6. HIV-1 IN core domain in complex with (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol. Wielens J, Chalmers DK, Parker MW, Scanlon MJ. 2012. DOI: 10.2210/pdb3vq6/pdb. View Source
- [2] PubChem. (1-Phenyl-1H-pyrazol-4-yl)methanol. CID: 11228510. Accessed 2024. View Source
